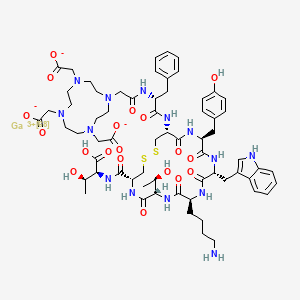
N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
?-Hydroxythioacetylfentanyl is a synthetic opioid that is structurally similar to known opioids. It is an analytical reference standard and is regulated as a Schedule I compound in the United States . This compound is primarily used in research and forensic applications due to its structural similarity to other potent opioids .
Preparation Methods
The synthesis of ?-Hydroxythioacetylfentanyl involves several steps. One common method includes the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . These methods highlight the versatility in synthesizing thiophene derivatives, which are essential in the preparation of ?-Hydroxythioacetylfentanyl .
Chemical Reactions Analysis
?-Hydroxythioacetylfentanyl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters . The major products formed from these reactions are aminothiophene derivatives, which are crucial intermediates in the synthesis of ?-Hydroxythioacetylfentanyl .
Scientific Research Applications
?-Hydroxythioacetylfentanyl is primarily used in forensic chemistry and toxicology research . It serves as an analytical reference standard for mass spectrometry and other analytical techniques . This compound is also used in studies to understand the metabolism and pharmacokinetics of synthetic opioids . Additionally, it is employed in the development of new analytical methods for detecting synthetic opioids in biological samples .
Mechanism of Action
?-Hydroxythioacetylfentanyl exerts its effects by binding to opioid receptors in the central nervous system . This binding leads to the inhibition of neurotransmitter release, resulting in analgesic and sedative effects . The molecular targets involved in this process include the mu-opioid receptor, which is responsible for the compound’s potent analgesic properties .
Comparison with Similar Compounds
?-Hydroxythioacetylfentanyl is structurally similar to other synthetic opioids such as fentanyl, alpha-methylfentanyl, and beta-hydroxyfentanyl . it is unique due to the presence of a thiophene ring, which distinguishes it from other fentanyl analogs . This structural difference may contribute to variations in its pharmacological profile and potency compared to other similar compounds .
List of Similar Compounds::- Fentanyl
- Alpha-methylfentanyl
- Beta-hydroxyfentanyl
Properties
Molecular Formula |
C19H24N2O2S |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-[1-(2-hydroxy-2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C19H24N2O2S/c1-15(22)21(16-6-3-2-4-7-16)17-9-11-20(12-10-17)14-18(23)19-8-5-13-24-19/h2-8,13,17-18,23H,9-12,14H2,1H3 |
InChI Key |
FTTYVYBNZXIJGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1CCN(CC1)CC(C2=CC=CS2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3R,5R,7R,9S,13R,17R,18S,19Z,21Z,23E,25E,27E,29E,31E,33S,35R,36R,37R)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[(2R,5R)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B10785802.png)
![2-butan-2-yl-4-[4-[4-[4-[[(2R)-2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B10785805.png)

![2,13-Dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10785816.png)
![[2-(4-Chloro-phenoxy)-ethyl]-(3-phenoxy-propyl)-amine](/img/structure/B10785819.png)
![10,13-dimethyl-6-prop-2-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10785824.png)
![12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6-methyl-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione](/img/structure/B10785828.png)

![7-[(6-Carbamimidoyl-1H-indazole-3-carbonyl)-amino]-heptanoic acid](/img/structure/B10785843.png)

![[Sar1, D-phe8, des-arg9]-bradykinin](/img/structure/B10785849.png)

![3-[[2-[2-[2-[[(2S,3R)-2-[[(2R,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2S,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B10785867.png)
